molecular formula C7H3F12I B1586458 1h,1h,7h-dodecafluoroheptyl iodide CAS No. 376-32-9

1h,1h,7h-dodecafluoroheptyl iodide

Cat. No.: B1586458
CAS No.: 376-32-9
M. Wt: 441.98 g/mol
InChI Key: SSWJUMWKQPCAEB-UHFFFAOYSA-N
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Description

Contextualization of 1H,1H,7H-Dodecafluoroheptyl Iodide within the Broader PFAS Landscape

This compound, with the chemical formula C7H3F12I, is a specific type of polyfluoroalkyl substance. lookchem.comcookechem.com Unlike perfluoroalkyl substances where all hydrogen atoms on the carbon chain (except for those on functional groups) are replaced by fluorine, polyfluoroalkyl substances contain at least one carbon atom where not all hydrogens are substituted with fluorine. In the case of this compound, the presence of hydrogen atoms at the 1 and 7 positions distinguishes it as a polyfluoroalkyl substance.

This compound is considered a fluorotelomer-based substance. researchgate.net The nomenclature "fluorotelomer" indicates that it is synthesized through a process called telomerization. wikipedia.org This process involves the reaction of a "telogen" (in this case, an iodo-containing compound) with a "taxogen" (such as tetrafluoroethylene) to form a mixture of homologous products with varying chain lengths. 3fff.co.uk These products, including this compound, are often referred to as "Telomer B" intermediates. researchgate.net

Significance of Fluorotelomer Iodides as Synthetic Intermediates in Advanced Fluorinated Materials

Fluorotelomer iodides (FTIs) like this compound are highly valued as reactive intermediates in the synthesis of a diverse range of fluorinated materials. 3fff.co.uk The carbon-iodine bond in FTIs is relatively weak and susceptible to a variety of chemical transformations, making it a versatile handle for introducing the fluorinated tail onto other molecules.

These intermediates are crucial for manufacturing fluorotelomer alcohols (FTOHs), which are themselves key building blocks for side-chain fluorinated polymers. researchgate.net These polymers are widely used to impart hydro- and oleophobic (water- and oil-repellent) properties to consumer products. researchgate.net The conversion of FTIs to FTOHs is a fundamental step in the production of these high-performance materials. Beyond alcohols, FTIs can be used to synthesize other important classes of fluorinated compounds, such as thiols and sulfonic acids. 3fff.co.uk The versatility of FTIs makes them indispensable in the fluorochemical industry for creating materials with tailored properties for specific applications, including stain-resistant textiles, grease-resistant food packaging, and fire-fighting foams. wikipedia.org

Historical Development and Evolution of Research on Iodine-Containing Fluorinated Compounds

The exploration of iodine-containing fluorinated compounds is intrinsically linked to the broader history of fluorine chemistry and the development of organofluorine compounds. The unique properties of the carbon-fluorine bond spurred research into methods for their synthesis. The discovery of telomerization as a viable method for producing perfluoroalkyl iodides (Telomer A) and subsequently fluorotelomer iodides (Telomer B) was a significant advancement. researchgate.net

Early research into iodine and fluorine compounds also occurred in the context of their interactions and effects. For instance, studies dating back to the early 20th century investigated the relationship between fluorides and iodine, particularly in relation to thyroid function. poisonfluoride.com While this area of research is distinct from the synthesis of fluorotelomer iodides, it highlights the long-standing scientific interest in the interplay between these two halogens. The development of synthetic routes to various iodine fluorides, such as iodine monofluoride (IF) and iodine pentafluoride (IF5), further expanded the toolbox for creating novel fluorinated molecules. wikipedia.orgresearchgate.net Over time, the focus shifted towards harnessing the reactivity of the carbon-iodine bond in fluorinated compounds for the synthesis of complex and commercially valuable materials, leading to the prominent role that fluorotelomer iodides like this compound play in modern materials science.

Chemical Properties of this compound

PropertyValue
Molecular Formula C7H3F12I
Molecular Weight 441.98 g/mol
Appearance Liquid
Boiling Point 179.9 °C at 760 mmHg
Density 1.93 g/cm³
Flash Point 73.9 °C
Refractive Index 1.364
Vapor Pressure 1.24 mmHg at 25°C
CAS Number 376-32-9

Data sourced from LookChem and CymitQuimica lookchem.comcymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F12I/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWJUMWKQPCAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F12I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379838
Record name 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane
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URL https://comptox.epa.gov/dashboard/DTXSID90379838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-32-9
Record name 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 376-32-9
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Synthetic Pathways and Reaction Mechanisms Involving 1h,1h,7h Dodecafluoroheptyl Iodide

Telomerization Processes for the Generation of Fluorotelomer Iodides

Telomerization is a key industrial process for the manufacture of perfluoroalkyl substances, including the precursors to 1H,1H,7H-dodecafluoroheptyl iodide. researchgate.net This process involves the reaction of a perfluoroalkyl iodide, known as a "telogen," with an unsaturated compound, or "taxogen," like tetrafluoroethylene (B6358150). researchgate.net

Reaction of Perfluoroalkyl Iodides with Tetrafluoroethylene

The synthesis of longer-chain perfluoroalkyl iodides is achieved through the telomerization of a shorter-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide (C2F5I), with tetrafluoroethylene (TFE). researchgate.netgoogle.com This reaction produces a mixture of perfluoroalkyl iodides with the general formula CmF2m+1(CF2CF2)nI. researchgate.net The starting perfluoroalkyl iodide is referred to as the telogen, and TFE is the taxogen. researchgate.net This process is foundational for producing a variety of fluorinated intermediates. google.com The reaction can be initiated thermally, and continuous processes in tubular reactors are employed to control the formation of different chain lengths. google.com By adjusting reaction parameters such as temperature and the feed ratio of reactants, the process can be optimized to favor the production of desired medium-chain length telomers. patsnap.com

Subsequent Functionalization with Ethylene (B1197577) and Other Unsaturated Substrates

The perfluoroalkyl iodides produced from telomerization are often further reacted with ethylene (CH2=CH2). researchgate.net This step inserts an ethylene group into the molecule, yielding fluorotelomer iodides with the general structure CmF2m+1(CF2CF2)nCH2CH2I. researchgate.net These fluorotelomer iodides, also known as "Telomer B," are crucial intermediates for a wide range of fluorotelomer-based products, including alcohols, acrylates, and surfactants. researchgate.netwikipedia.org The insertion of ethylene is a critical step that adds a non-fluorinated carbon unit to the chain, influencing the final properties of the derived materials. 3fff.co.uk The resulting fluorotelomer iodides can then be used to synthesize a variety of end products, such as fluorotelomer alcohols, thiols, and sulfonic acids. 3fff.co.uk

Derivatization Strategies Utilizing this compound as a Precursor

This compound is a versatile building block for creating a diverse range of fluorinated compounds due to the reactivity of the carbon-iodine bond.

Synthesis of Fluorinated Acrylate (B77674) and Methacrylate (B99206) Monomers (e.g., 1H,1H,7H-Dodecafluoroheptyl Methacrylate)

A significant application of fluorotelomer iodides is in the synthesis of fluorinated acrylate and methacrylate monomers. These monomers are essential for producing polymers with desirable properties like low surface energy and high resistance to chemicals and heat. chemicalbook.comfluorine1.ru For instance, 1H,1H,7H-dodecafluoroheptyl methacrylate is a fluorinated acrylate monomer known for its hydrophobic nature and chemical resistance. chemicalbook.com The synthesis of such monomers can be achieved through the esterification of the corresponding fluorotelomer alcohol (e.g., 1H,1H,7H-dodecafluoroheptan-1-ol) with methacrylic acid or its derivatives, such as methacryloyl chloride. nih.govchemsrc.com The fluorotelomer iodide can be converted to the alcohol, which then reacts to form the methacrylate. acs.org These monomers can be polymerized, often with non-fluorinated monomers, to create copolymers for various applications, including durable and repellent coatings. nih.govnorthumbria.ac.uk

Table 1: Synthesis of Fluorinated Monomers

PrecursorReagentProductKey Transformation
This compound1. Base (for elimination) 2. Hydrolysis1H,1H,7H-Dodecafluoroheptan-1-olConversion of iodide to alcohol
1H,1H,7H-Dodecafluoroheptan-1-olMethacrylic acid or Methacryloyl chloride1H,1H,7H-Dodecafluoroheptyl MethacrylateEsterification

Formation of Organophosphorus Fluorinated Compounds

This compound can be used to synthesize organophosphorus fluorinated compounds. A primary method for this is the Michaelis-Arbuzov reaction. mdpi.com This reaction typically involves the treatment of an alkyl halide, in this case, the fluorinated iodide, with a trialkyl phosphite (B83602). mdpi.com The reaction converts the trivalent phosphorus of the phosphite to a pentavalent state, forming a P-C bond and yielding a dialkyl phosphonate. mdpi.com Alkyl iodides are particularly reactive in this process. mdpi.com This method provides a pathway to a variety of phosphonate-grafted molecules. rsc.org

Preparation of Functionalized Alkyl Iodides

The carbon-iodine bond in this compound is amenable to various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility makes it a valuable intermediate for synthesizing other functionalized alkyl iodides and fluorinated derivatives. organic-chemistry.org For example, the iodide can be reacted with different nucleophiles to form new compounds. This reactivity is a cornerstone of its utility in synthetic chemistry, providing access to a wide array of fluorinated materials.

Mechanistic Studies of Reaction Pathways

The utility of this compound in polymer chemistry is rooted in its ability to generate radicals and participate in reversible deactivation radical polymerization (RDRP) processes. These processes allow for the synthesis of polymers with well-defined architectures, molecular weights, and functionalities.

Radical Generation Mechanisms in Functionalized Polymer Synthesis

The primary mechanism for radical generation from this compound involves the homolytic cleavage of the carbon-iodine (C-I) bond. This bond is relatively weak and can be cleaved under thermal or photochemical conditions to produce a 1H,1H,7H-dodecafluoroheptyl radical (•CH₂(CF₂)₆CH₂I) and an iodine radical (I•).

In the context of functionalized polymer synthesis, this radical generation is often the initiation step. The generated 1H,1H,7H-dodecafluoroheptyl radical can then attack a monomer unit, initiating the polymerization process. The presence of the fluorinated chain in the initiator fragment bestows unique properties, such as thermal stability and hydrophobicity, to the resulting polymer.

The efficiency of radical generation can be influenced by several factors, including temperature, light intensity (in photopolymerization), and the presence of catalysts. For instance, in photochemically induced polymerization, a photosensitizer can be used to facilitate the cleavage of the C-I bond at lower energy inputs. rsc.org

Chain-End Modification via Reversible Complexation-Mediated Polymerization (RCMP)

Reversible Complexation-Mediated Polymerization (RCMP) is a powerful RDRP technique that allows for the synthesis of polymers with a high degree of control over their structure and a narrow molecular weight distribution. In RCMP, a dormant polymer species, typically a polymer-iodide (Polymer-I), is in equilibrium with an active propagating radical (Polymer•). This equilibrium is mediated by a catalyst, which can be an organic salt or a Lewis acid. acs.orgresearchgate.net

The general scheme for RCMP involving a polymer iodide is as follows:

Polymer-I + Catalyst ⇌ Polymer• + [I-Catalyst]•

This compound can be utilized as a chain transfer agent in RCMP. In this role, it helps to control the polymerization by reversibly transferring the iodine atom between growing polymer chains. This process, known as degenerative transfer, ensures that the concentration of active propagating radicals remains low, thereby minimizing termination reactions and allowing for the controlled growth of polymer chains.

A novel approach to chain-end modification using RCMP involves the introduction of functionalized radical generating agents, such as azo compounds or organic peroxides. mdpi.comnih.gov In this method, a polymer chain is first grown using a conventional initiator, with this compound acting as a chain transfer agent to create a dormant polymer iodide at the chain end. Subsequently, a functionalized radical generating agent is introduced. The polymer radical, generated by the abstraction of iodine from the polymer chain end, can then combine with the functionalized radical produced from the decomposition of the radical generating agent. This results in a polymer with a specifically functionalized chain end. mdpi.com

The efficiency of this chain-end modification is dependent on several factors, including the rate of iodine abstraction from the polymer, the decomposition rate of the functionalized radical generating agent, and the rate of combination between the polymer radical and the functionalized radical. mdpi.com

Table 1: Key Factors in Chain-End Modification via RCMP

FactorDescriptionImpact on Efficiency
Iodine Abstraction Rate The rate at which the iodine atom is removed from the dormant polymer chain end to form a propagating radical.A higher rate promotes the formation of polymer radicals available for modification.
Decomposition Rate of Radical Generating Agent The rate at which the functionalized radical source breaks down to produce functional radicals.This rate needs to be synchronized with the iodine abstraction rate for efficient coupling.
Combination Rate Constant The rate at which the polymer radical and the functionalized radical combine to form the modified chain end.A higher combination rate constant leads to a more efficient modification process.

Advanced Polymerization Methodologies for Fluorinated Monomers Derived from 1h,1h,7h Dodecafluoroheptyl Iodide

Controlled Radical Polymerization (CRP) Techniques Applied to Fluorinated Acrylates and Methacrylates

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses a range of methods that provide excellent control over polymer molecular weight, dispersity (Đ), and architecture. swaminathansivaram.inrsc.org These techniques are particularly valuable for the polymerization of functional monomers like fluorinated acrylates and methacrylates, enabling the synthesis of well-defined homopolymers, block copolymers, and other complex structures. sigmaaldrich.com The main CRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Nitroxide Mediated Polymerization (NMP), and Iodine-Transfer Polymerization (ITP). sigmaaldrich.com

Table 1: Overview of Controlled Radical Polymerization (CRP) Techniques for Fluorinated Monomers
TechniqueKey ComponentsGeneral Applicability to Fluorinated (Meth)acrylatesKey Advantages
ATRPAlkyl Halide Initiator, Transition Metal Catalyst (e.g., Cu-based), LigandEffective for a wide range of methacrylates and acrylates. cmu.edu Catalyst choice is crucial for fluorinated systems.Well-defined polymers, high end-group functionality, commercial availability of components. sigmaaldrich.comcmu.edu
RAFTRadical Initiator (e.g., AIBN), RAFT Chain Transfer Agent (CTA)Highly versatile and compatible with a broad scope of monomers, including functional and fluorinated types. nih.govTolerance to a wide variety of functional groups, metal-free systems, ability to synthesize complex architectures. nih.govnih.gov
NMPAlkoxyamine Initiator or Conventional Initiator + NitroxidePrimarily used for styrenic monomers, but developments have extended its use to methacrylates, though sometimes requiring specific conditions or comonomers. swaminathansivaram.inMetal-free, simple system. swaminathansivaram.in
ITPRadical Initiator, Iodine-based Chain Transfer Agent (e.g., alkyl iodides)One of the earliest CRP methods, effective for various monomers. The parent compound, 1H,1H,7H-dodecafluoroheptyl iodide, can act as a chain transfer agent. mpg.decymitquimica.comSimple, metal-free, can be photo-controlled. mpg.dersc.org

Atom Transfer Radical Polymerization (ATRP) is a robust CRP technique that relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst (commonly copper-based). nih.gov This process allows for the synthesis of polymers with predetermined molecular weights and low dispersities. For fluorinated methacrylates, the selection of the initiator, catalyst (Cu(I)/Cu(II)), and ligand system is critical to achieving good control. cmu.edu The polymerization of monomers like DFHM using ATRP would typically involve an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate) and a copper/ligand complex (e.g., CuBr/PMDETA). cmu.edu This methodology is well-suited for creating block copolymers by sequential monomer addition, where a block of a non-fluorinated monomer could be extended with a fluorinated monomer, or vice-versa. sigmaaldrich.com

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile CRP method applicable to a vast range of monomers, including fluorinated acrylates and methacrylates. nih.gov The control is achieved through a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains. nih.gov The synthesis of polymers from DFHA or DFHM via RAFT would involve a conventional radical initiator (like AIBN) and a suitable RAFT agent. This method's tolerance for various functional groups makes it ideal for creating complex architectures such as block, graft, and star polymers from fluorinated monomers. nih.gov

Nitroxide Mediated Polymerization (NMP) is a CRP technique that typically uses a stable nitroxide radical to reversibly trap the growing polymer chain end, maintaining a low concentration of active radicals. swaminathansivaram.in While NMP is highly effective for styrene, its application to methacrylates can be more challenging. However, advancements have enabled the controlled polymerization of methacrylates under specific conditions. swaminathansivaram.in The NMP of fluorinated methacrylates like DFHM could potentially be achieved using a unimolecular alkoxyamine initiator or a bicomponent system of a conventional initiator and a nitroxide. This approach offers the benefit of being a metal-free polymerization system. swaminathansivaram.insigmaaldrich.com

Iodine-Transfer Polymerization (ITP) is one of the pioneering CRP methods that utilizes an iodine compound as a degenerative chain transfer agent. mpg.de The parent compound of the monomers discussed, this compound, is itself a potential chain transfer agent for this process. cymitquimica.com In ITP, a propagating radical can abstract the iodine atom from a dormant chain (R-I), thereby transferring the radical activity. This method can be initiated thermally or, in more recent developments, by light, which allows for temporal control over the polymerization. rsc.org

ITP can be employed to generate polymeric nanoparticles through techniques like polymerization-induced self-assembly (PISA). mpg.de For instance, an ITP-based PISA process could involve chain-extending a soluble macroinitiator with a solvophobic fluorinated monomer like DFHA or DFHM. As the second block grows, it becomes insoluble in the reaction medium and self-assembles into nanoparticles. Reverse ITP (RITP), where elemental iodine is used with a conventional radical initiator, is another effective method for preparing acrylate-based emulsions and nanoparticles. mdpi.com

Homo- and Copolymerization of 1H,1H,7H-Dodecafluoroheptyl Methacrylate (B99206) and Related Monomers

The polymerization of 1H,1H,7H-dodecafluoroheptyl methacrylate (DFHM) and its acrylate (B77674) counterpart (DFHA) can be used to produce homopolymers with highly fluorinated side chains, leading to materials with very low surface energy. specialchem.comspecialchem.com However, copolymerization with non-fluorinated monomers is often employed to balance properties and reduce costs.

A notable example is the synthesis of fluorinated acrylate copolymers with a core-shell structure via starved semi-continuous seed emulsion polymerization. researchgate.net In this research, DFHM was used as a fluorinated shell monomer along with non-fluorinated core monomers like n-butyl acrylate (BA) and methyl methacrylate (MMA). The resulting latex particles were found to have a distinct core-shell morphology, as confirmed by various analytical techniques. researchgate.net

Table 2: Research Findings on Copolymerization of Dodecafluoroheptyl Methacrylate (DFHM)
ParameterDescriptionReference
Polymerization MethodStarved semi-continuous seed emulsion polymerization researchgate.net
Fluorinated MonomerDodecafluoro-heptyl methacrylate (DFHM) researchgate.net
Non-Fluorinated Monomersn-Butyl acrylate (BA), Methyl methacrylate (MMA) researchgate.net
Resulting StructureCore-shell copolymer researchgate.net
Characterization MethodsFTIR, 1H NMR, TEM, DSC researchgate.net

The synthesis of both block and statistical copolymers allows for precise tuning of fluoropolymer properties. nih.gov

Block Copolymers: These are macromolecules composed of long sequences, or "blocks," of different monomer units. The core-shell structures synthesized using DFHM are an example of a block-like architecture. researchgate.net True block copolymers are typically synthesized via sequential CRP. For example, a non-fluorinated monomer like methyl methacrylate could be polymerized first using RAFT or ATRP, and once consumed, a fluorinated monomer like DFHM is added to grow a second block from the still-active chain ends. This "living" nature of CRP is essential for creating well-defined block structures. sigmaaldrich.comnih.gov

Statistical Copolymers: In these polymers, the different monomer units are arranged randomly or in a statistical fashion along the polymer chain. nih.gov A statistical copolymer of DFHM and MMA would be synthesized by feeding both monomers into the reactor simultaneously. The resulting polymer would have properties that are an average of the two homopolymers, influenced by the monomer ratio. RAFT polymerization is an excellent method for producing statistical copolymers with controlled molecular weights and narrow dispersities. nih.gov

Investigation of Polymer Architecture and Compositional Control

Control over polymer architecture and composition is fundamental to tailoring the macroscopic properties of fluorinated polymers. By employing controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, it is possible to synthesize well-defined block copolymers. A prominent example involves the use of monomers like dodecafluoroheptyl methacrylate (DFMA), which can be derived from this compound.

In these processes, complex architectures such as diblock copolymers are synthesized. For instance, poly(dodecafluoroheptyl methacrylate)-b-poly(methyl methacrylate) (PDFMA-b-PMMA) diblock copolymers have been created where the fluorinated PDFMA block provides a soluble segment in specific media, like supercritical carbon dioxide. rsc.org The synthesis of such block copolymers allows for a high degree of control over the polymer's final composition and molecular weight.

The precise architecture and composition of these polymers are verified using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) are essential for confirming that the polymerization is well-controlled and efficient. rsc.org GPC analysis typically reveals a low polydispersity index (PDI), indicating a narrow distribution of polymer chain lengths, which is a hallmark of a controlled polymerization process.

Analytical Technique Purpose in Polymer Characterization Typical Findings for Controlled Polymerization
Nuclear Magnetic Resonance (NMR) Confirms the chemical structure and composition of the copolymer blocks.Verifies the successful incorporation of both fluorinated and non-fluorinated monomer units into the polymer chain. rsc.org
Gel Permeation Chromatography (GPC) Measures the molecular weight and polydispersity index (PDI) of the polymer.Shows a narrow molecular weight distribution (low PDI), confirming a well-controlled polymerization process. rsc.org

Polymerization-Induced Self-Assembly (PISA) for Architecturally Complex Fluorinated Nanoparticles

Polymerization-Induced Self-Assembly (PISA) has emerged as a highly efficient strategy for the in-situ formation of block copolymer nanoparticles with various morphologies. acs.orgnih.gov This technique is particularly effective for producing architecturally complex fluorinated nanoparticles from monomers like DFMA. The PISA process typically involves a two-step mechanism where a soluble precursor block is chain-extended with a monomer that forms an insoluble block in the chosen solvent. acs.org As the second block grows, it becomes insoluble and drives the self-assembly of the block copolymer chains into nanoparticles. acs.org

A notable application of this is the RAFT dispersion polymerization of methyl methacrylate (MMA) in supercritical carbon dioxide, using a PDFMA macro-RAFT agent as the soluble stabilizer block. rsc.org As the PMMA block grows, it becomes insoluble in the medium, triggering self-assembly to form PDFMA-b-PMMA nanoparticles. rsc.org This method allows for the production of nanoparticles at high solids content, which is a significant advantage over traditional post-polymerization processing methods. nih.gov

The morphology of the resulting nanoparticles (e.g., spheres, worms, or vesicles) can be precisely controlled by adjusting key polymerization parameters. Research has shown that the degree of polymerization (DP) of both the core-forming (insoluble) and shell-forming (soluble) blocks significantly influences the final particle size and shape. rsc.orgnih.gov

Parameter Influence on Nanoparticle Formation Observed Outcome
Length of Soluble Block (PDFMA) Affects particle size and polydispersity.An increase in the length of the CO2-philic PDFMA block leads to a decrease in particle size and particle size polydispersity. rsc.org
Degree of Polymerization (DP) of Insoluble Block (PMMA) Determines particle morphology and size.A greater degree of polymerization of the MMA monomer favors the formation of well-controlled, monodisperse microspheres. rsc.org

Strategies for Functionalizing Polymer Chain Ends

The functionality of a polymer's chain ends is critical as it can dictate properties such as thermal stability and provide sites for further chemical modification. researchgate.net For fluoropolymers derived from this compound, specific strategies are employed during polymerization to install desired functional groups at the chain termini.

The choice of initiation and termination chemistry in radical polymerization is the primary route to controlling chain-end functionality. For instance, in Iodine Transfer Polymerization (ITP), a pseudo-living process, the use of a chain transfer agent like iodotrifluoromethane (B1198407) results in telomers with well-defined CF3 and CF2I end groups. researchgate.net The iodine-containing end-group is particularly valuable as it can serve as a reactive handle for subsequent post-polymerization modification reactions.

Another approach involves the use of specific radical initiators. Initiators such as sodium trifluoromethyl sulfinate can be used to introduce trifluoromethyl (•CF3) radicals, which then initiate polymerization, thereby incorporating a CF3 group at the beginning of the polymer chain. researchgate.net These end-groups can be identified and characterized using advanced analytical methods, including multidimensional NMR spectroscopy. researchgate.net

Strategy Reagent/Method Resulting Chain-End Group Potential Application
Iodine Transfer Polymerization (ITP) Iodoalkane chain transfer agents (e.g., iodotrifluoromethane)Iodine atom (-I) and initiator fragment (e.g., -CF3)Provides a reactive site for further chemical modification. researchgate.net
Initiator Selection Sodium trifluoromethyl sulfinate with an oxidantTrifluoromethyl group (-CF3)Enhances thermal stability and imparts specific chemical properties. researchgate.net
Telomerization Radical telomerization with iodo-compoundsHalogenated end-groupsAllows for control over molecular weight and functionality. researchgate.net

Applications of Polymers and Hybrid Materials Derived from 1h,1h,7h Dodecafluoroheptyl Iodide Precursors

Surface Engineering and Functional Coatings

Polymers derived from 1H,1H,7H-dodecafluoroheptyl iodide are exceptionally suited for surface engineering applications. The presence of the dodecafluoroheptyl chain is instrumental in creating low surface energy coatings, which impart properties such as hydrophobicity, oleophobicity, and reduced adhesion. The iodide functional group allows this molecule to be converted into polymerizable monomers, such as acrylates and methacrylates, or to be used in surface-initiated polymerization reactions.

The accumulation of organisms on submerged surfaces, known as biofouling, is a significant issue in marine and biomedical environments. Fluorinated polymers are at the forefront of developing non-toxic, fouling-resistant coatings. These coatings function by creating low-energy surfaces that hinder the initial attachment of biomolecules and microorganisms, a critical first step in the fouling process.

Polymers synthesized from monomers like 1H,1H,7H-dodecafluoroheptyl acrylate (B77674) or methacrylate (B99206) are key components in these advanced coatings. The high density of fluorine atoms in the polymer side chains, derived from the precursor, leads to a very low surface energy. Research has shown that coatings based on fluorinated acrylate polymers exhibit significant resistance to the adhesion of common marine fouling organisms like diatoms. nih.gov Amphiphilic copolymers, which combine hydrophobic fluorinated segments with hydrophilic segments (like polyvinylpyrrolidone), have demonstrated excellent performance by both resisting biofouling adhesion and facilitating the release of any accumulated organisms. nih.gov These dual-action coatings represent a promising, environmentally friendly alternative to traditional biocide-releasing paints. nih.gov

Table 1: Performance of Fluorinated Amphiphilic Coatings

Coating Composition Target Organism Adhesion Reduction (%) Fouling Release (%)
PDMS-Amphiphilic Copolymer Bacteria 98.1 Not Reported
PDMS-Amphiphilic Copolymer Navicula parva diatoms 98.5 Not Reported

Data sourced from studies on amphiphilic coatings combining fluorinated and hydrophilic polymer segments blended with PDMS. nih.gov

The creation of surfaces that repel both water (hydrophobic) and oil (oleophobic) is a primary application for polymers derived from this compound. The key to this functionality lies in the extremely low surface energy imparted by the fluorinated alkyl chains. When these chains are densely packed on a surface, they create a non-polar, low-energy interface that minimizes interactions with both polar liquids like water and non-polar liquids like oils.

The conversion of this compound into its corresponding acrylate (1H,1H,7H-dodecafluoroheptyl acrylate, DFHA) or methacrylate (1H,1H,7H-dodecafluoroheptyl methacrylate, DFHMA) is a common strategy. mdpi.comrsc.org These monomers can then be polymerized or copolymerized to form stable, repellent coatings. For instance, core-shell polyacrylate latex particles have been modified with DFHMA, where the fluorinated segments migrate to the surface, creating a highly hydrophobic film. rsc.orgresearchgate.net Research demonstrates that increasing the content of the fluorinated monomer in the copolymer directly correlates with increased water contact angles and, consequently, lower surface energy and enhanced repellency. researchgate.net

Table 2: Properties of Fluorinated Acrylate Copolymer Films

Fluorinated Monomer Content Water Contact Angle (°) Surface Energy (mN/m) Water Absorption (wt%)
0% (Control) 80.7 High High
Increased OFPMA* Content 90.7 Reduced 3.2

*Data from a study using octafluoropentyl methacrylate (OFPMA) as the fluorinated monomer. researchgate.net **Data from a study using dodecafluoroheptyl methacrylate (DFMA) as the fluorinated monomer. researchgate.net

While fluorinated polymers excel at preventing the attachment of microbes (antifouling), they can be further engineered to possess active antimicrobial (biocidal) properties. An effective strategy involves the incorporation of iodine, a well-known broad-spectrum biocide. rsc.orgeuropean-coatings.com

Polymers derived from this compound are particularly interesting in this context. Although the iodine atom in the precursor itself is covalently bonded and not biocidal, it provides a synthetic handle. A more practical approach involves copolymerizing a fluorinated monomer (like 1H,1H,7H-dodecafluoroheptyl methacrylate) with a monomer capable of complexing with iodine, such as N-vinyl-2-pyrrolidone (NVP). rsc.org The resulting copolymer combines the anti-adhesive properties of the fluorinated segments with the biocidal potential of the NVP segments. After polymerization, the coating can be "loaded" with iodine by treating it with an iodine solution (e.g., Lugol's solution), forming a stable polymer-iodine complex. nih.govrsc.org This complex can release iodine in a sustained manner, killing a wide range of bacteria and fungi on contact. nih.govrsc.orgeuropean-coatings.com These dual-functional coatings are highly desirable for medical devices and other surfaces where preventing both microbial adhesion and growth is critical. rsc.org

Table 3: Antimicrobial Efficacy of Iodine-Complexed Polymers

Polymer System Test Organism Result
Polyvinylfluoride-g-NVP with Iodine Bacteria & Fungi No viable cells detected after 5 days. nih.gov
P(HFBMA-NVP) with Iodine E. coli & S. aureus Excellent antibacterial activity. rsc.org

The exceptional mechanical and electronic properties of carbon nanomaterials, such as multi-walled carbon nanotubes (MWCNTs), are often leveraged by incorporating them into polymer composites. A significant challenge, however, is the poor solubility and dispersion of pristine nanotubes in most solvents and polymer matrices. Surface modification, or functionalization, is a key strategy to overcome this.

Fluoroalkyl groups can be covalently attached to the surface of carbon nanotubes to improve their dispersibility in fluorinated solvents and polymers. While direct studies using this compound are not prevalent, research on analogous perfluorinated alkyl iodides demonstrates a viable and effective method. A one-pot reaction involving the free radical addition of a perfluoroalkyl iodide to MWCNTs, initiated by a radical initiator like benzoyl peroxide, has been successfully demonstrated. This process grafts the perfluorinated chains onto the nanotube surface. The resulting functionalized nanotubes show markedly enhanced dispersion in solvents like chloroform. This approach avoids harsh oxidative methods that can damage the nanotube structure, preserving their desirable properties for use in advanced composite materials.

Advanced Material Systems

Beyond surface coatings, precursors like this compound are valuable for creating bulk materials with unique properties, such as fluorinated hydrogels.

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large quantities of water or biological fluids. european-coatings.com They are widely used in biomedical applications, including wound dressings and drug delivery systems. european-coatings.comglobalauthorid.com The incorporation of fluorine into hydrogel structures can introduce beneficial properties, such as enhanced stability, controlled swelling, and the ability to dissolve and transport gases like oxygen. globalauthorid.comdntb.gov.ua

The synthesis of fluorinated hydrogels can be achieved by copolymerizing a hydrophilic monomer (e.g., acrylic acid, hydroxyethyl (B10761427) methacrylate) with a fluorinated monomer, such as 1H,1H,7H-dodecafluoroheptyl methacrylate (derived from the iodide precursor). globalauthorid.com A cross-linking agent is included in the polymerization to form the stable 3D network.

Characterization of these hydrogels involves several techniques. The chemical structure is confirmed using spectroscopy (e.g., FTIR) to identify the characteristic bonds of both the hydrophilic and fluorinated components. The swelling behavior is a critical property, quantified by measuring the mass of the hydrogel before and after immersion in water or a relevant buffer. The degree of swelling is influenced by the cross-linking density and the ratio of hydrophilic to hydrophobic (fluorinated) monomers. The mechanical properties, such as stiffness and elasticity, are measured to ensure the hydrogel is suitable for its intended application. Research into fluorinated peptide hydrogels has shown that the introduction of fluorine can significantly improve hydrogel stiffness and in vivo residence time, making them more stable and effective for applications like subcutaneous drug delivery. dntb.gov.ua

Table 4: List of Compounds

Compound Name Abbreviation
This compound -
1H,1H,7H-Dodecafluoroheptyl Acrylate DFHA
1H,1H,7H-Dodecafluoroheptyl Methacrylate DFHMA / DFMA
N-vinyl-2-pyrrolidone NVP
Poly(dimethylsiloxane) PDMS
Benzoyl Peroxide -
Multi-Walled Carbon Nanotubes MWCNTs
Acrylic Acid AA
Hydroxyethyl Methacrylate HEMA
Octafluoropentyl Methacrylate OFPMA
Polyvinylpyrrolidone PVP
1-iodo-1H,1H,2H,2H-perfluorododecane -
Chloroform -

Inorganic–Organic Hybrid Sol-Gel Systems for Specialized Applications

The sol-gel process is a versatile method for producing solid materials from small molecules, often used to create ceramic and glass materials at low temperatures. nih.gov By integrating organic components, such as polymers derived from this compound, into an inorganic sol-gel system, it is possible to create hybrid materials with tailored properties. rsc.org These materials combine the advantages of both the rigid, stable inorganic network and the flexible, functional organic polymer. nih.govnih.gov

A key application of these hybrid systems is the development of advanced protective coatings. For instance, this compound can be converted into dodecafluoroheptyl methacrylate (DFMA), a monomer that can be copolymerized with organosilanes like vinyltriethoxysilane (B1683064) (VTES) within a silica (B1680970) sol-gel network derived from tetramethoxysilane (B109134) (TMOS). researchgate.net The resulting fluorinated organic-inorganic hybrid film demonstrates exceptional water repellency. researchgate.net This is because the hydrophobic fluorocarbon side chains preferentially migrate to the coating-air interface, creating a highly non-polar surface. researchgate.net Such coatings act as a robust physical barrier, offering excellent anticorrosion performance for metal substrates like tinplate. researchgate.net The covalent bonds between the organic and inorganic moieties ensure a durable, interpenetrating network that enhances the material's mechanical and chemical stability. researchgate.net

Property Observation in Fluorinated Hybrid Sol-Gel Coatings Reference
Surface Characteristic Highly hydrophobic researchgate.net
Water Repellency Excellent researchgate.net
Structural Feature Preferential enrichment of fluorocarbon chains at the surface researchgate.net
Primary Function Anticorrosion physical barrier researchgate.net

Integration with Molecular Nanoparticles (e.g., Polyhedral Oligomeric Silsesquioxane, Fullerene C60)

The functionalization of molecular nanoparticles with fluorinated chains derived from this compound leads to the creation of advanced nanocomposites with unique surface properties.

Polyhedral Oligomeric Silsesquioxane (POSS): POSS nanoparticles are cage-like molecules with a silica core and an outer layer of organic groups. epa.gov When these organic groups are long-chain fluorinated alkyls, the resulting material is known as Fluorinated-POSS (F-POSS). acs.org F-POSS is recognized for having one of the lowest surface energies, which imparts superhydrophobic and oleophobic characteristics to surfaces it is applied to. acs.org The synthesis of F-POSS can involve the attachment of fluorinated groups, derivable from precursors like this compound, to the silicon-oxide core. acs.org These F-POSS building blocks can then be incorporated into polymer matrices, such as poly(methyl methacrylate), to develop materials with exceptionally low surface energy. acs.org The resulting nanocomposites exhibit enhanced thermal stability, chemical resistance, and hydrophobicity. epa.govarxiv.org Such F-POSS functionalized materials have shown promise as antifouling additives in coatings. nih.gov

Material Key Feature Resulting Property Reference
F-POSS Silicon-oxide core with fluorinated alkyl peripheryOne of the lowest known surface energies acs.org
F-POSS Nanocomposites Integration of F-POSS into polymer matricesSuperhydrophobicity, oleophobicity, enhanced thermal stability epa.govacs.org

Fullerene C60: Fullerenes, such as C60, can be functionalized through the addition of various chemical groups to their carbon cage structure. The direct fluorination of C60 using reagents like fluorine gas can produce a range of fluorofullerenes (e.g., C60F2 to C60F48). acs.org These fluorinated fullerenes are valuable synthons due to their high reactivity towards nucleophiles and their enhanced properties in donor-acceptor complexes compared to bare fullerenes. acs.org While direct synthesis from this compound is not the primary route for simple fluorination, the iodide can be used to create longer fluoroalkyl chains that could potentially be attached to the fullerene cage through various organic reactions, creating specialized hybrid molecules. The study of fluorinated fullerenes is an active area of research, focusing on their synthesis, structure, and unique electronic properties.

Applications in Separation Science

The unique properties of polymers derived from this compound are highly advantageous in the field of separation science, particularly in the development of advanced sorbent materials for extraction techniques.

Development of Materials for Dispersive Solid-Phase Extraction (DSPE)

Dispersive solid-phase extraction (dSPE) is a sample preparation technique that involves dispersing a sorbent powder directly into a liquid sample. This method allows for rapid and efficient extraction by maximizing the surface area contact between the sorbent and the analytes.

Fluorinated sorbents have emerged as a powerful tool in dSPE, especially for the cleanup of complex matrices in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.gov A sorbent material created by functionalizing a poly(styrene-divinylbenzene) and silica composite with amphiphilic monomers, including 1H,1H,7H-dodecafluoroheptyl methacrylate (derived from the corresponding iodide), has been developed. This fluorinated sorbent demonstrates enhanced performance compared to traditional sorbents like primary secondary amine (PSA) and C18. nih.gov The presence of the fluorinated chains provides unique selective interactions, allowing for the effective removal of interfering matrix components such as sugars, fatty acids, and pigments while efficiently extracting target analytes. nih.gov This leads to cleaner extracts, reduced matrix effects in subsequent analysis, and improved method sensitivity and accuracy. nih.gov

Adsorbent Development for Specific Analytes (e.g., Flavonoids)

The fluorinated sorbents developed from this compound precursors are particularly effective for the extraction of specific classes of compounds, such as flavonoids. Flavonoids are a group of natural polyphenolic compounds that can be challenging to isolate from complex plant or food matrices.

The adsorption mechanism for flavonoids onto a sorbent is influenced by factors like pH and the chemical nature of the sorbent surface. The adsorption process often involves a combination of interactions, including hydrogen bonding and hydrophobic interactions. The fluorinated polymer surface of the dSPE material described previously provides a highly effective medium for the selective adsorption of flavonoids. The interaction between the fluorinated chains and the flavonoid molecules allows for their efficient capture from the sample solution. This specific affinity enables the selective enrichment of flavonoids, facilitating their accurate quantification by analytical instruments like liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov Studies show that such fluorinated sorbents are not only effective but can also be more efficient and cost-effective than traditional alternatives for the analysis of pesticide residues and other analytes in food samples. nih.gov

Analyte Class Sorbent Material Extraction Technique Key Advantage Reference
Flavonoids, PesticidesFluorinated poly(styrene-divinylbenzene)/silicaDispersive Solid-Phase Extraction (dSPE)Enhanced cleanup efficiency, reduced matrix effects, high selectivity nih.gov

Analytical Methodologies and Environmental Considerations for Fluorotelomer Iodides

Method Development for Detection and Quantification of Volatile PFASs, Including 1H,1H,7H-Dodecafluoroheptyl Iodide

The detection of volatile PFAS, including fluorotelomer iodides (FTIs), presents unique analytical challenges. Unlike their ionic counterparts, these neutral compounds are more amenable to analysis by gas chromatography. chromatographyonline.com The development of sensitive methods is critical for understanding their presence and distribution in the environment. chromatographyonline.com

Effective sampling and sample preparation are foundational to the accurate measurement of volatile PFAS in environmental media. Due to their presence in various matrices, methods must be tailored to the specific environment being studied.

For air analysis , both active and passive sampling methods are employed to capture airborne PFAS. nih.gov Active methods involve pumping air through sorbent materials, while passive samplers collect chemicals over time without the need for power. nih.gov The investigation of both polar and nonpolar PFAS in the atmosphere is a developing area of research. nih.gov For volatile PFAS, collection in SUMMA canisters is a viable technique. epa.gov Field sampling programs must incorporate field blanks to assess potential contamination from sampling media and handling. itrcweb.org

For water matrices , sample preparation is crucial for concentrating the analytes and removing interfering substances. Solid-phase microextraction (SPME) has emerged as a sensitive and efficient technique for preconcentrating volatile PFAS, such as FTIs, from water. chromatographyonline.comnih.gov Headspace SPME (HS-SPME) is particularly advantageous as it reduces sample preparation time and solvent use. chromatographyonline.comnih.gov This technique, combined with gas chromatography-mass spectrometry (GC-MS), allows for the detection of volatile PFAS at very low concentrations, with limits of quantification (LOQs) reported to be between 20 ng/L and 100 ng/L in tap water. nih.gov For solid matrices like sediment, LOQs can range from 1 to 3 ng/g dry weight. nih.gov It is essential that sample containers, typically high-density polyethylene (B3416737) (HDPE) or polypropylene, are verified to be free of PFAS. itrcweb.org

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary analytical technique for identifying and quantifying volatile and semi-volatile PFAS, including fluorotelomer iodides. chromatographyonline.comencyclopedia.pub These neutral PFAS precursors have a volatility range that makes them suitable for GC analysis. chromatographyonline.com The use of SPME, which allows for solventless desorption of analytes directly into the GC inlet, can enhance signal response by approximately 100-fold compared to direct liquid injection. chromatographyonline.com

High-resolution mass spectrometry (HRMS) can be paired with GC to facilitate the identification of unknown or novel PFAS compounds. nih.gov Method development often involves optimizing various parameters, such as the SPME fiber coating and extraction time, to maximize analytical response while minimizing analysis duration. nih.gov For complex environmental samples, both targeted analysis, which looks for specific known compounds, and non-targeted analysis, which screens for all detectable compounds, are valuable approaches. epa.govepa.gov

Environmental Fate and Transformation Pathways of Fluorotelomer Iodides

Fluorotelomer iodides are recognized as key industrial intermediates that can be released into the environment and subsequently transform into highly persistent PFAS. acs.orgnih.gov While specific data for this compound is limited, studies on closely related compounds like 6:2 fluorotelomer iodide [F(CF2)6CH2CH2I] provide significant insight into the potential environmental fate of this class of chemicals.

Research on the aerobic biotransformation of 6:2 fluorotelomer iodide (6:2 FTI) in soil has elucidated complex degradation pathways. acs.orgacs.org Studies show that 6:2 FTI can be transformed by soil microbes into a variety of other compounds. acs.orgnih.gov

Two primary biotransformation routes have been proposed based on the observed intermediates and final products acs.orgresearchgate.net:

Hydrolysis to 6:2 Fluorotelomer Alcohol (6:2 FTOH): One major pathway involves the initial transformation of 6:2 FTI to 6:2 FTOH. acs.orgfigshare.com This alcohol intermediate is then rapidly biotransformed into other significant products. nih.govfigshare.com

Dehydrogenation to 6:2 Fluorotelomer Unsaturated Iodide (6:2 FTUI): A second proposed pathway involves the dehydrogenation of 6:2 FTI to form 6:2 FTUI [F(CF2)6CH=CHI]. researchgate.net This intermediate is then thought to degrade further to form perfluoroheptanoic acid (PFHpA). acs.orgresearchgate.net The direct formation of PFHpA is a significant finding, as this acid was not observed in studies where 6:2 FTOH was the starting compound. acs.org

The biotransformation of fluorotelomer iodides is a significant indirect source of persistent perfluoroalkyl carboxylic acids (PFCAs) in the environment. acs.orgnih.govutoronto.ca In aerobic soil studies with 6:2 FTI, a range of PFCAs and other polyfluorinated acids are formed. nih.govfigshare.com

After 91 days of incubation in soil, the biotransformation of 6:2 FTI resulted in a total recovery of 59 mol% of the initial compound as various per- and polyfluorocarboxylates. acs.orgnih.gov The major transformation products included perfluoropentanoic acid (PFPeA), 5:3 acid, perfluoroheptanoic acid (PFHpA), and perfluorohexanoic acid (PFHxA). nih.govfigshare.com The formation of these persistent degradation products highlights the long-term environmental concern associated with the release of fluorotelomer iodides. acs.orgnih.gov

Table 1: Molar Yield of Transformation Products from 6:2 Fluorotelomer Iodide in Aerobic Soil after 91 Days This interactive table summarizes the key degradation products and their molar yields from the biotransformation of 6:2 FTI.

Transformation ProductChemical FormulaMolar Yield (%)
Perfluoropentanoic Acid (PFPeA)F(CF2)4COOH20
5:3 AcidF(CF2)5CH2CH2COOH16
Perfluoroheptanoic Acid (PFHpA)F(CF2)6COOH16
Perfluorohexanoic Acid (PFHxA)F(CF2)5COOH3.8
4:3 AcidF(CF2)4CH2CH2COOH3.0

Data sourced from Ruan et al., 2013. nih.govfigshare.com

Remediation and Degradation Technologies for Per- and Polyfluoroalkyl Substances

The remediation of PFAS-contaminated sites is challenging due to the chemical stability and persistence of these compounds. rjleegroup.com A variety of technologies are being implemented and developed to address PFAS in different environmental media. itrcweb.org

For water treatment , the most commonly used field-implemented technologies involve separation and removal. itrcweb.org

Granular Activated Carbon (GAC): GAC adsorption is an established technology effective at removing long-chain PFAS, like PFOA and PFOS, from water. itrcweb.orgfehrgraham.com

Ion Exchange Resins: These synthetic resins can be more effective than GAC for both long- and short-chain PFAS and can sometimes be regenerated. rjleegroup.comjohnfhuntregeneration.co.uk

Reverse Osmosis (RO): This membrane filtration technology can effectively separate PFAS from water, but results in a concentrated waste stream that requires further management. itrcweb.orgjohnfhuntregeneration.co.uk

For soil and solid matrices , the main field-implemented technologies are: itrcweb.org

Sorption and Stabilization: This in-situ approach involves adding amendments like activated carbon to contaminated soil to immobilize the PFAS, reducing their migration to groundwater. itrcweb.orglibertyindustrial.com This method does not destroy the contaminants but contains them. fehrgraham.com

Excavation and Disposal: Contaminated soil is removed and transported to a permitted landfill. itrcweb.orgjohnfhuntregeneration.co.uk

Thermal Treatment: This involves heating the contaminated material to high temperatures to destroy the PFAS compounds, though it can be energy-intensive. rjleegroup.comlibertyindustrial.com

Emerging destructive technologies aim to break the strong carbon-fluorine bonds that make PFAS so persistent.

Advanced Oxidation Processes (AOPs): These methods use strong oxidizing agents like ozone or hydrogen peroxide to degrade PFAS. rjleegroup.comjohnfhuntregeneration.co.uk

Electrochemical Oxidation: This technique uses an electric current to break down PFAS into less harmful substances. johnfhuntregeneration.co.uk

Reductive Defluorination Approaches

Reductive defluorination represents a promising avenue for the degradation of fluorinated compounds. This process typically involves the use of potent reducing agents or advanced reduction processes to cleave the carbon-fluorine (C-F) bonds. For this compound, the presence of a carbon-iodine (C-I) bond is a key feature. The C-I bond is significantly weaker than C-F bonds, making it the most probable initial site of reductive attack. wikipedia.org This initial deiodination is a critical first step, leading to the formation of a fluorotelomer radical that can undergo further reactions.

Common reductive defluorination techniques that have been applied to other PFAS, and are relevant for this compound, include the use of UV light in combination with a sulfite (B76179) (SO₃²⁻) and/or iodide (I⁻) source. These systems generate hydrated electrons (e⁻aq), which are powerful reducing agents capable of breaking C-F bonds.

Research on compounds structurally similar to this compound, such as 6:2 fluorotelomer sulfonate (6:2 FTS), has demonstrated the efficacy of these methods. For instance, a UV/sulfite/iodide system has been shown to achieve over 90% defluorination for 6:2 FTS. The initial step is the cleavage of the end group, which for this compound would be the C-I bond, followed by sequential defluorination.

The general proposed mechanism involves the following steps:

Initial Reductive Dehalogenation: The C-I bond is cleaved by a reducing agent (e.g., hydrated electron) to form an iodide ion and a dodecafluoroheptyl radical.

Hydrogen Abstraction: The resulting radical can abstract a hydrogen atom from the surrounding medium to form 1H,1H,7H-dodecafluoroheptane.

Stepwise Defluorination: The fluorinated chain can then be subjected to further reductive defluorination, where C-F bonds are sequentially broken and replaced by C-H bonds.

The following table summarizes findings for the reductive defluorination of related PFAS compounds, which can be extrapolated to understand the potential degradation of this compound.

CompoundReductive SystemDefluorination EfficiencyReference
Perfluorooctanoic acid (PFOA)UV/Sulfite88.5% after 24 hours researchgate.net
Perfluorooctanesulfonic acid (PFOS)UV/Sulfite~50% after 30 minutes researchgate.net
6:2 Fluorotelomer sulfonate (6:2 FTS)UV/Sulfite/Iodide>90% nih.gov

Mechanochemical Decomposition Techniques

Mechanochemical decomposition is a solvent-free method that utilizes mechanical energy, typically from ball milling, to induce chemical reactions. This technique has emerged as a powerful tool for the degradation of persistent organic pollutants, including PFAS. The process involves co-grinding the contaminant with a more reactive reagent, which facilitates the breaking of chemical bonds.

For this compound, mechanochemical treatment would likely proceed via a similar pathway to other fluorotelomers. The presence of C-H bonds in the structure of this compound is expected to facilitate a more rapid decomposition compared to perfluorinated compounds. researchgate.net

Studies on the mechanochemical decomposition of 6:2 fluorotelomer sulfonate (6:2-FTS) have shown complete decomposition in under an hour when co-milled with potassium hydroxide (B78521) (KOH). researchgate.net The mechanical forces induce reactions between the PFAS and the co-milling agent, leading to the cleavage of C-F and C-C bonds and the formation of mineral salts, such as calcium fluoride (B91410) (CaF₂) when calcium oxide (CaO) is used.

The proposed steps for the mechanochemical decomposition of this compound are:

Activation: The high-energy impacts during milling activate the C-I and C-F bonds.

Reaction with Co-milling Agent: The activated molecule reacts with the co-milling agent (e.g., KOH or CaO), leading to the abstraction of fluorine and iodine atoms.

Formation of Mineralized Products: The reaction results in the formation of inorganic products, such as potassium iodide, potassium fluoride, and various carbon-containing species.

The table below presents findings on the mechanochemical decomposition of related PFAS, indicating the potential for effective degradation of this compound under similar conditions.

CompoundCo-milling AgentDecomposition EfficiencyReference
Perfluorooctanoic acid (PFOA)Calcium Oxide (CaO)Complete decomposition after 18 hours researchgate.net
Perfluorooctanesulfonic acid (PFOS)Calcium Oxide (CaO)Complete decomposition after 18 hours researchgate.net
6:2 Fluorotelomer sulfonate (6:2-FTS)Potassium Hydroxide (KOH)Complete decomposition in < 1 hour researchgate.net

Computational Chemistry and Theoretical Modeling of 1h,1h,7h Dodecafluoroheptyl Iodide and Derived Materials

Molecular Dynamics Simulations and Quantum Chemical Calculations for Fluorinated Structures

Molecular dynamics (MD) simulations and quantum chemical calculations are powerful techniques to probe the structure, dynamics, and intermolecular interactions of fluorinated molecules.

Quantum Chemical Calculations: These methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2), are used to investigate the electronic structure, molecular geometry, and bonding of molecules like 1H,1H,7H-dodecafluoroheptyl iodide. A key aspect of iodo-perfluoroalkanes is their ability to form halogen bonds, which are non-covalent interactions where the iodine atom acts as a Lewis acid. Quantum chemical calculations on halofluoromethanes have shown that increasing fluorine substitution enhances the strength of these halogen bonds. For instance, the interaction energy of CF3I with ammonia is significantly higher than that of CH3I, indicating that the electron-withdrawing nature of the fluorinated alkyl chain polarizes the C-I bond, creating a more positive region on the iodine atom (the σ-hole) that can interact strongly with electron donors. This suggests that this compound would also exhibit significant halogen bonding capabilities, influencing its self-assembly and interaction with other molecules.

Molecular Dynamics Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the conformational dynamics and bulk properties of materials. For polymers derived from this compound, MD simulations can predict how the fluorinated side chains pack and orient themselves. Simulations of fluorocarbon-hydrocarbon oligomers have shown that the fluorinated blocks tend to be more rigid and have distinct dynamical behaviors compared to hydrocarbon segments. These simulations can also be used to understand the solvation of such molecules and the formation of aggregates like micelles in different environments. For instance, MD simulations can calculate the radial distribution function of solvent molecules around the fluorinated chains to understand solvation shells.

A comparative table of bond dissociation energies (BDEs) for related C-C bonds in fluorinated and non-fluorinated polymers highlights the increased thermal stability conferred by fluorination, a property that can be investigated using computational methods.

Bond in Polymer BackboneModel MoleculeBond Dissociation Energy (kJ/mol)
Polyethylene (B3416737) (PE) C-CEthane~375
Polytetrafluoroethylene (PTFE) C-CPerfluoroethane~410
Polyvinylidene fluoride (B91410) (PVDF) C-C1,1,1-trifluoroethaneVaries by position

This table provides illustrative data for analogous systems to demonstrate the effect of fluorination on bond strength.

Predictive Modeling of Polymerization Kinetics and Thermodynamics

Predictive modeling is crucial for understanding and optimizing the synthesis of polymers from monomers derived from 1H

Q & A

Q. What are the primary applications of 1H,1H,7H-dodecafluoroheptyl iodide in polymer synthesis, and how is it incorporated into fluoropolymers?

This compound is widely used as a fluorinated methacrylate monomer in radical-initiated polymerization techniques (RIPT) to synthesize hydrophobic polymers. It copolymerizes with acrylates (e.g., ethyl acrylate) or isophorone diisocyanate to enhance thermal stability and chemical resistance . Methodologically, polymerization is initiated by ammonium persulfate under controlled temperatures (60–80°C), with purification via precipitation in non-polar solvents. NMR (e.g., δ 7.6–8.3 ppm for vinyl protons) and FTIR (C=O stretch at ~1720 cm⁻¹) are critical for confirming structural integrity .

Q. How should researchers calibrate GC-MS systems for quantifying trace levels of this compound in environmental samples?

Prepare two calibration sets: Set A (5–60 ng/mL) and Set B (50–800 ng/mL) in methanol or n-pentane. Use 1H,1H-perfluorooctyl acrylate as a co-standard and 7Me-6:2-FTI as an internal standard to correct for matrix effects. Optimize GC parameters (e.g., DB-5MS column, 60°C initial hold, 15°C/min ramp) to resolve isomers. Validate recovery rates (≥85%) via spiked air/water samples analyzed with HLB™ cartridges conditioned with methanol and N₂ drying .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its irritant properties (R36/37/38), use fume hoods, nitrile gloves, and sealed containers. Avoid skin contact and inhalation. Decontaminate spills with activated carbon or Florisil®, followed by ethanol rinsing. Store at 4°C in amber vials with stabilizers (e.g., MEHQ) to prevent iodide degradation .

Advanced Research Questions

Q. How can discrepancies in NMR data for fluorinated polymers containing this compound be resolved?

Discrepancies between experimental and predicted NMR signals (e.g., δ 7.61 vs. 7.26 ppm for vinyl protons) often arise from solvent effects (DMSO vs. CDCl₃) or isomerism. Use high-resolution NMR (≥500 MHz) with deuterated solvents and DEPT-135 to distinguish CH₂/CH₃ groups. Complementary techniques like XPS (F1s peak at ~689 eV) or MALDI-TOF can confirm molecular weight distributions and branching .

Q. What strategies optimize the solid-phase extraction (SPE) of this compound from complex wastewater matrices?

Condition HLB™ cartridges with 2 mL methanol and 2 mL sub-boiled water. Spike samples with 20 μL of 1.0 μg/mL 7H-6:1-FTI as an enrichment control. For air sampling, use a low-flow pump (1–2 L/min) over 24 hours, followed by thermal desorption at 60°C. Validate against NIST SRM 2585 for PFAS recovery. Adjust pH to 4–6 to minimize interference from dissolved organic matter .

Q. How does isomerism in this compound affect copolymerization kinetics and polymer properties?

Isomer ratios (e.g., terminal vs. internal fluorination) influence reactivity ratios during copolymerization. Monitor kinetics via real-time FTIR to track monomer consumption. Terminal isomers exhibit faster incorporation rates (kₚ ~0.45 L/mol·s) due to reduced steric hindrance, yielding polymers with lower glass transition temperatures (Tg ~45°C vs. 60°C for internal isomers). Characterize using DSC and GPC-MALS .

Q. What are the challenges in detecting this compound degradation products, and how can they be addressed?

Degradation via photolysis or hydrolysis produces perfluoroalkyl acids (PFAAs), which co-elute with matrix contaminants. Use ion-pairing LC-MS/MS with a C18 column (0.1% acetic acid/5 mM ammonium acetate) to separate PFAA homologs. Confirm identities via MRM transitions (e.g., m/z 413 → 369 for perfluoroheptanoic acid) and isotope dilution .

Methodological Notes

  • Synthesis : Prioritize radical initiators (e.g., AIBN) over peroxides to minimize side reactions .
  • Characterization : Combine ¹⁹F NMR (e.g., δ -75 to -120 ppm for CF₂ groups) with elemental analysis for purity assessment .
  • Analytical Validation : Include blanks and duplicates to address carryover and matrix effects in environmental analyses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1h,1h,7h-dodecafluoroheptyl iodide
Reactant of Route 2
1h,1h,7h-dodecafluoroheptyl iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.